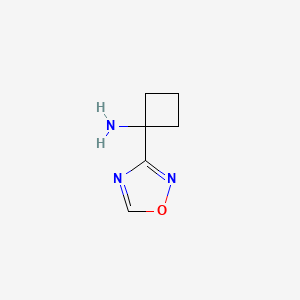

1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine |

InChI |

InChI=1S/C6H9N3O/c7-6(2-1-3-6)5-8-4-10-9-5/h4H,1-3,7H2 |

InChI Key |

JELQPVSROGURLI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=NOC=N2)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization for Structural Elucidation of 1 1,2,4 Oxadiazol 3 Yl Cyclobutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, offering detailed information about the chemical environment of individual atoms. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals, confirming the compound's constitution. emerypharma.com

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine, the spectrum is expected to show distinct signals corresponding to the oxadiazole ring proton, the amine protons, and the cyclobutane (B1203170) ring protons.

The single proton on the 1,2,4-oxadiazole (B8745197) ring (H-5) is anticipated to appear as a sharp singlet in the downfield region, typically around 8.5-9.0 ppm, due to the deshielding effect of the electronegative nitrogen and oxygen atoms within the aromatic heterocycle. The amine (-NH₂) protons would likely present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is generally expected in the 1.5-3.5 ppm range.

The cyclobutane ring protons present a more complex system. Due to the puckered nature of the cyclobutane ring, the protons are not chemically equivalent. nih.gov The spectrum would likely show complex multiplets for the three sets of methylene (B1212753) (-CH₂) groups. Protons on the carbons adjacent to the quaternary carbon (C2 and C4) would appear as one multiplet, while the protons on the carbon opposite the substitution site (C3) would form a separate multiplet. The analysis of coupling constants (J-coupling) is crucial for understanding the connectivity and stereochemistry of the cyclobutane ring. nih.gov

Table 1: Expected ¹H NMR Data for this compound Note: This table represents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 (Oxadiazole) | 8.70 | s (singlet) | 1H |

| -NH₂ (Amine) | 2.10 | br s (broad singlet) | 2H |

| -CH₂ (Cyclobutane, C2/C4) | 2.50 - 2.70 | m (multiplet) | 4H |

| -CH₂ (Cyclobutane, C3) | 1.90 - 2.10 | m (multiplet) | 2H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct carbon signals are expected. The two carbons of the 1,2,4-oxadiazole ring (C-3 and C-5) are highly deshielded and would appear significantly downfield, typically in the range of 150-180 ppm. scispace.com The quaternary carbon of the cyclobutane ring (C-1), bonded to the amine group and the oxadiazole ring, is also expected to be downfield compared to the other cyclobutane carbons. The methylene carbons of the cyclobutane ring would appear in the aliphatic region (20-40 ppm). Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between quaternary, CH, CH₂, and CH₃ carbons. rsc.org

Table 2: Expected ¹³C NMR Data for this compound Note: This table represents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

| C-3 (Oxadiazole) | 175.0 | C (quaternary) |

| C-5 (Oxadiazole) | 155.0 | CH |

| C-1 (Cyclobutane) | 60.0 | C (quaternary) |

| C-2/C-4 (Cyclobutane) | 35.0 | CH₂ |

| C-3 (Cyclobutane) | 15.0 | CH₂ |

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by establishing correlations between nuclei. emerypharma.comrsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this molecule, COSY would show correlations between the different methylene protons within the cyclobutane ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. emerypharma.com This technique would be used to definitively assign the chemical shifts of the cyclobutane carbons (C-2, C-3, C-4) and the oxadiazole C-5 based on the previously assigned chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. rsc.org This is arguably the most powerful tool for connecting the different fragments of the molecule. Key expected correlations would include:

The cyclobutane protons on C-2/C-4 showing a correlation to the oxadiazole carbon C-3.

The oxadiazole proton H-5 showing a correlation to the oxadiazole carbon C-3.

The amine protons showing correlations to the cyclobutane carbons C-1, C-2, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org NOESY can provide insights into the three-dimensional conformation of the molecule, for example, by showing spatial proximity between the amine protons and the protons on the C-2/C-4 positions of the cyclobutane ring.

While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers valuable information about the structure and conformation of a compound in its crystalline or amorphous solid form. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For this compound, ssNMR could be used to probe the puckering of the cyclobutane ring and the relative orientation of the oxadiazole substituent in the solid state, providing data that complements X-ray crystallography. Currently, specific solid-state NMR data for this compound is not publicly available.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the presence of specific functional groups. researchgate.net

The IR spectrum of this compound would exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. The C-H stretching of the cyclobutane and oxadiazole groups would be observed just below 3000 cm⁻¹. The N-H bending vibration of the amine is typically found around 1600 cm⁻¹.

The 1,2,4-oxadiazole ring has a set of characteristic vibrations that serve as a spectroscopic fingerprint. mdpi.com These include:

C=N stretching: This vibration typically appears as a strong band in the 1610-1650 cm⁻¹ region.

Ring stretching vibrations: Multiple bands corresponding to the stretching of the entire heterocyclic ring system are expected between 1350 cm⁻¹ and 1500 cm⁻¹.

C-O-N stretching: The stretching of the C-O-N linkage within the ring often gives rise to absorptions in the 1000-1200 cm⁻¹ range.

Table 3: Expected IR Absorption Frequencies for this compound Note: This table represents predicted values based on typical frequencies for the indicated functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| C-H Stretch | Aliphatic/Aromatic | 2850 - 3100 | Medium |

| C=N Stretch | Oxadiazole Ring | 1610 - 1650 | Strong |

| N-H Bend | Primary Amine (-NH₂) | 1580 - 1620 | Medium |

| Ring Stretch | Oxadiazole Ring | 1350 - 1500 | Medium-Strong |

| C-O-N Stretch | Oxadiazole Ring | 1000 - 1200 | Strong |

Amine N-H Stretching and Bending Modes in the Cyclobutane Context

The infrared (IR) spectrum of this compound is distinguished by characteristic absorption bands related to the primary amine (–NH₂) functional group. As a primary amine, it is expected to exhibit two distinct N-H stretching bands in the 3500–3300 cm⁻¹ region. orgchemboulder.comlibretexts.org These arise from the asymmetric and symmetric stretching vibrations of the two N-H bonds. libretexts.org Typically, the asymmetric stretch appears at a higher frequency (around 3400–3300 cm⁻¹) while the symmetric stretch is found at a slightly lower frequency (3330–3250 cm⁻¹). orgchemboulder.com The intensity of these bands is generally weaker and sharper compared to the broad O-H stretching bands of alcohols. orgchemboulder.com

In addition to stretching vibrations, the primary amine group displays characteristic bending modes. A key scissoring (bending) vibration is typically observed in the 1650–1580 cm⁻¹ range. orgchemboulder.comlibretexts.org A broader, strong absorption due to N-H wagging is also expected between 910 cm⁻¹ and 665 cm⁻¹. orgchemboulder.com

The presence of the cyclobutane ring may influence these vibrational frequencies. While specific data for this exact compound is limited, studies on other substituted cyclobutanes indicate that the ring system has its own characteristic frequencies, such as ring deformation vibrations around 898 cm⁻¹. dtic.mildocbrown.info The coupling of amine group vibrations with those of the cyclobutane ring system is a possibility, which could lead to minor shifts from the standard frequency ranges. dtic.milresearchgate.net The C-N stretching vibration for an aliphatic amine attached to a cycloalkane is anticipated in the 1250–1020 cm⁻¹ region. orgchemboulder.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Asymmetric Stretch | 3400 - 3300 | Medium |

| N-H Symmetric Stretch | 3330 - 3250 | Medium |

| N-H Scissoring (Bend) | 1650 - 1580 | Medium to Strong |

| C-N Stretch (Aliphatic) | 1250 - 1020 | Weak to Medium |

| N-H Wag | 910 - 665 | Strong, Broad |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques suitable for analyzing polar molecules like this compound, which might be thermally labile. wikipedia.orgnih.govrsc.org

Electrospray Ionization (ESI) is particularly well-suited for polar compounds. In positive ion mode, the basic amine group is readily protonated, leading to the formation of a prominent protonated molecular ion, [M+H]⁺. ekb.eg This technique allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation and providing a clear indication of the molecular weight. ekb.eg Studies on other 1,2,4-oxadiazole derivatives have successfully utilized ESI-MS. nih.govresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI) is an alternative method that is also effective for polar and less polar thermally stable compounds with molecular weights typically under 1500 Da. wikipedia.orgnih.gov Ionization in APCI occurs in the gas phase through ion-molecule reactions, which also predominantly yields the protonated molecule [M+H]⁺ for basic compounds like amines. nih.govcreative-proteomics.com APCI can be advantageous when dealing with less polar solvents or higher flow rates that may be less compatible with ESI. nationalmaglab.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, HRMS is critical to confirm its molecular formula of C₆H₉N₃O. By measuring the exact mass of the [M+H]⁺ ion to several decimal places, its elemental composition can be unequivocally distinguished from other potential formulas with the same nominal mass. The predicted monoisotopic mass of the neutral molecule is 139.07455 Da. uni.lu

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₆H₉N₃O | 139.07455 |

| Protonated Molecule [M+H]⁺ | C₆H₁₀N₃O⁺ | 140.08183 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to structurally characterize the molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the [M+H]⁺ ion (m/z 140.08) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The resulting product ion spectrum provides a structural fingerprint of the molecule.

The fragmentation of this compound is expected to proceed via several key pathways, primarily involving the cleavage of the heterocyclic oxadiazole ring and fragmentation of the cyclobutane moiety. researchgate.netnih.gov A characteristic fragmentation of 1,2,4-oxadiazole systems involves retro-cycloaddition (RCA) type cleavage. researchgate.net Additionally, fragmentation of the cyclobutane ring and loss of the amine group are predictable pathways.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Formula |

|---|---|---|---|

| 140.08 | NH₃ (Ammonia) | 123.05 | [C₆H₇N₂O]⁺ |

| 140.08 | C₂H₄ (Ethene) | 112.06 | Loss from cyclobutane ring |

| 140.08 | HNCO (Isocyanic acid) | 97.07 | Oxadiazole ring cleavage |

| 140.08 | C₄H₇N (Cyclobutanamine radical) | 71.01 | [C₂H₂N₂O]⁺ (Oxadiazole fragment) |

Advanced Spectroscopic Techniques for Specialized Structural Probes

Beyond standard IR and MS, other advanced spectroscopic techniques can provide deeper structural insights into this compound.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a vibrational spectroscopy technique that serves as a powerful complement to IR spectroscopy. ifo.lviv.ua While IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability. nahrainuniv.edu.iq This fundamental difference means that vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric vibrations and non-polar bonds: The C-C stretching modes within the cyclobutane ring and the symmetric stretching modes of the oxadiazole ring are expected to produce strong Raman signals. ifo.lviv.uauci.edu

Low-frequency modes: Ring puckering and other skeletal vibrations of the cyclobutane ring, which often occur at low frequencies, can be more readily observed in Raman spectra. nih.gov

By comparing the IR and Raman spectra, a more complete picture of the molecule's vibrational framework can be assembled, aiding in a comprehensive structural confirmation. nih.gov

| Vibrational Mode | Expected IR Activity | Expected Raman Activity |

|---|---|---|

| N-H Stretch (Amine) | Strong | Weak/Medium |

| C=N Stretch (Oxadiazole) | Medium/Strong | Strong |

| C-C Stretch (Cyclobutane) | Weak | Strong |

| Symmetric Ring Breathing (Oxadiazole) | Weak/Inactive | Strong |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available single crystal X-ray diffraction data for this compound. Consequently, detailed research findings regarding its three-dimensional structure, including precise bond lengths, bond angles, and crystal packing information, could not be obtained.

For a definitive structural elucidation of this compound, the cultivation of a single crystal suitable for XRD analysis would be a critical next step. Such an analysis would provide unequivocal evidence for the compound's molecular conformation and stereochemistry. The resulting crystallographic data, typically presented in tables, would include:

Crystal Data and Structure Refinement Table: This would summarize the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), unit cell volume, calculated density, and final R-indices which indicate the quality of the structural model.

Atomic Coordinates and Equivalent Isotropic Displacement Parameters: This table would list the precise spatial coordinates (x, y, z) for each non-hydrogen atom in the asymmetric unit of the crystal lattice, providing the foundational data for the entire molecular structure.

Bond Lengths and Angles: A detailed list of interatomic distances and the angles between adjacent bonds would be provided. This information is crucial for confirming the connectivity of the atoms and for analyzing the geometry of the cyclobutane and oxadiazole rings.

Torsion Angles: These parameters describe the conformation of the molecule by defining the dihedral angles between planes of atoms, which is particularly important for understanding the spatial relationship between the cyclobutane and oxadiazole moieties.

Hydrogen Bonds Table: If present, this table would detail the geometry of any intermolecular hydrogen bonds, which are key to understanding the supramolecular assembly and crystal packing of the compound.

Without experimental data from single crystal XRD, any depiction of the three-dimensional structure of this compound remains theoretical. The generation of such data would be a valuable contribution to the chemical sciences, providing a foundational piece of information for further structural and computational studies.

Computational Chemistry and Theoretical Investigations of 1 1,2,4 Oxadiazol 3 Yl Cyclobutan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are used to determine a wide array of characteristics, from the three-dimensional arrangement of atoms to the distribution of electron density and molecular reactivity.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational efficiency. jetir.orgmdpi.com This method is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy structure. For 1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311+G**, would be employed to predict key structural parameters. scirp.orgacs.org

Geometry optimization involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. This process yields precise data on bond lengths, bond angles, and dihedral angles. Energetic analysis provides the total electronic energy of the optimized structure, which is crucial for comparing the stability of different isomers or conformers.

Table 1: Predicted Geometrical Parameters for the Core Structure of this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | O1-N2 (Oxadiazole) | ~1.42 Å |

| Bond Length | N2=C3 (Oxadiazole) | ~1.30 Å |

| Bond Length | C3-C(Cyclobutane) | ~1.50 Å |

| Bond Length | C(Cyclobutane)-N(Amine) | ~1.47 Å |

| Bond Angle | N2-C3-C5 (Oxadiazole) | ~110° |

| Bond Angle | C-C-C (Cyclobutane) | ~88° |

Note: These values are illustrative examples of what a DFT calculation would produce and are based on typical values for similar chemical fragments.

Beyond DFT, other quantum mechanical methods are available for describing electronic structure. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. scispace.comresearchgate.net They can provide a highly accurate description of the electronic wavefunction but are computationally very demanding, limiting their use to smaller systems.

Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations. While faster, they are generally less accurate than DFT or ab initio methods. These methods can be useful for preliminary analyses of large molecules or for screening large numbers of compounds before applying more rigorous and computationally expensive techniques.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical reactivity index. scirp.orgekb.eg A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO would likely be localized on the amine group and parts of the oxadiazole ring, while the LUMO would be distributed over the π-system of the heterocyclic ring.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Indices

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability |

Note: Data are representative examples for a stable organic molecule.

The distribution of electrons within a molecule is rarely uniform. Computational methods can quantify this distribution by calculating partial atomic charges using schemes like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. nih.gov This information helps identify electron-rich and electron-deficient regions.

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. researchgate.netmdpi.commdpi.com The MEP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the oxadiazole ring and a positive potential near the amine group's hydrogen atoms. researchgate.netmdpi.com

Conformational Analysis and Potential Energy Surfaces of this compound

The biological activity and physical properties of a flexible molecule are determined by the collection of its stable three-dimensional shapes, or conformations. Conformational analysis aims to identify these stable structures and the energy barriers between them.

The conformational landscape of this compound is primarily defined by the puckering of the cyclobutane (B1203170) ring and rotation around the single bond connecting the cyclobutane and oxadiazole rings. nih.govacs.org Cyclobutane itself is not planar but adopts a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orglibretexts.org

A systematic conformational search can be performed to identify the lowest energy conformers. This process often begins with a computationally inexpensive method, like molecular mechanics, to rapidly scan the potential energy surface. The low-energy structures identified are then subjected to more accurate geometry optimization using quantum methods like DFT to determine their precise geometries and relative energies. nih.govacs.org This analysis reveals the most likely shapes the molecule will adopt and the energetic cost of transitioning between them.

Table 3: Hypothetical Relative Energies of Stable Conformers

| Conformer | Cyclobutane Puckering | Dihedral Angle (Ring-Ring) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | Puckered (25°) | 15° | 0.00 |

| 2 | Puckered (25°) | 170° | 1.5 |

| 3 | Planar (Transition State) | - | ~5.0 |

Note: Values are hypothetical, illustrating how different puckering and rotational states would result in different energy levels.

Interconversion Pathways and Energy Barriers

The conformational flexibility of this compound is primarily dictated by the cyclobutane ring's puckering and the rotation around the single bond connecting the cyclobutane and oxadiazole rings. The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate torsional strain, though this increases angle strain. libretexts.org This puckering leads to two equivalent non-planar conformations that can interconvert.

Computational chemistry provides powerful tools to map these interconversion pathways. A potential energy surface (PES) scan is typically performed by systematically varying the dihedral angle of the cyclobutane ring. Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate the energy at each point of the scan. The highest energy structure along this path represents the transition state, which for cyclobutane's ring inversion is a planar geometry. slideshare.netyoutube.com The energy difference between the puckered ground state and the planar transition state defines the energy barrier for this process, which is typically low for cyclobutane systems. slideshare.net

For this compound, the presence of the bulky oxadiazole and amine substituents would create a more complex PES. Separate conformational searches would be necessary to identify the most stable orientations of these substituents relative to the cyclobutane ring. The energy barriers for these rotations would also be calculated to understand the molecule's dynamic behavior at different temperatures.

Table 1: Illustrative Energy Barriers for Conformational Changes This table presents hypothetical data for illustrative purposes, demonstrating typical results from such a computational study.

| Process | Transition State Geometry | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Cyclobutane Ring Inversion | Planar Cyclobutane Ring | ~1.5 - 2.5 |

| Rotation about C-C(Oxadiazole) Bond | Eclipsed Substituent Conformation | ~4.0 - 6.0 |

Computational Prediction of Spectroscopic Parameters

Computational methods are integral to interpreting and predicting the spectroscopic properties of molecules. By simulating spectra, researchers can assign experimental signals to specific molecular features and gain deeper insight into structure and bonding.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The most common method involves calculating the magnetic shielding tensors for each nucleus using approaches like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. acs.orgresearchgate.net

The calculated isotropic shielding constants (σ_iso) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_ref - σ_sample. libretexts.org The accuracy of these predictions depends heavily on the chosen DFT functional and basis set. acs.orgacs.org Ab initio methods can also be employed for higher accuracy, though they are more computationally demanding. researchgate.netpsu.edutrygvehelgaker.nomdpi.com

For this compound, calculations would predict distinct signals for the protons and carbons of the cyclobutane and oxadiazole rings. For instance, the quaternary carbon of the cyclobutane ring bonded to the nitrogen and the oxadiazole would have a characteristic downfield shift. Coupling constants between adjacent non-equivalent protons in the cyclobutane ring would also be calculated to help determine their relative stereochemistry.

Table 2: Exemplary Predicted ¹³C and ¹H NMR Chemical Shifts This table presents hypothetical data for illustrative purposes. Chemical shifts are referenced to TMS.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C (quaternary, cyclobutane) | 60-70 | CH (oxadiazole) | 8.5-9.0 |

| C=N (oxadiazole) | 165-175 | NH₂ | 2.0-3.5 |

| C-O (oxadiazole) | 155-165 | CH₂ (cyclobutane, α) | 2.2-2.8 |

| CH₂ (cyclobutane) | 30-40 | CH₂ (cyclobutane, β) | 1.8-2.4 |

| CH₂ (cyclobutane) | 15-25 | - | - |

Simulated IR and Raman Spectra for Vibrational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational frequency calculations, typically performed using DFT, are a standard procedure to predict these spectra. faccts.decardiff.ac.uk After optimizing the molecule's geometry to find its minimum energy structure, a Hessian matrix calculation yields the vibrational frequencies and their corresponding normal modes. techconnect.orgacs.org

The calculated frequencies are often systematically scaled by a small factor to correct for anharmonicity and deficiencies in the theoretical method. The simulation also provides the expected intensities for IR absorption and Raman scattering activities, allowing for a direct comparison with experimental data. researchgate.net For this compound, key predicted vibrational modes would include N-H stretching of the amine group, C=N and C-O stretching within the oxadiazole ring, and various C-H and C-C stretching and bending modes of the cyclobutane ring.

Table 3: Illustrative Predicted Vibrational Frequencies and Assignments This table presents hypothetical data for illustrative purposes.

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment |

|---|---|---|---|

| 3300-3400 | Medium | Low | N-H asymmetric/symmetric stretching |

| 2850-3000 | Medium | High | C-H stretching (cyclobutane) |

| 1600-1650 | High | Medium | C=N stretching (oxadiazole) |

| 1400-1450 | Medium | Medium | CH₂ scissoring (cyclobutane) |

| 1100-1200 | High | Low | C-O-N stretching (oxadiazole) |

UV-Vis Absorption Maxima and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Theoretical predictions of these transitions are most commonly performed using Time-Dependent Density Functional Theory (TD-DFT). faccts.deacs.orgnih.govmdpi.com This method calculates the energies of excited states, allowing for the prediction of the wavelength of maximum absorption (λ_max). researchgate.net

The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band, and identify the molecular orbitals involved (e.g., π→π, n→π). tandfonline.comresearchgate.net For this compound, the primary chromophore is the 1,2,4-oxadiazole (B8745197) ring. TD-DFT calculations would likely predict transitions involving the π orbitals of the heterocyclic ring and the non-bonding (n) orbitals on the oxygen and nitrogen atoms.

Table 4: Hypothetical Predicted Electronic Transitions This table presents hypothetical data for illustrative purposes.

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 210-230 | > 0.1 | HOMO → LUMO | π → π |

| 260-280 | < 0.01 | HOMO-1 → LUMO | n → π |

Computational Studies on Reaction Mechanisms and Kinetics Relevant to this compound Synthesis

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the characterization of transient species like transition states and intermediates that are often difficult or impossible to observe experimentally. acs.orgnih.govnih.govacs.org

The synthesis of 3-substituted 1,2,4-oxadiazoles typically involves the cyclization of an O-acylated amidoxime (B1450833) or a [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. researchgate.net Computational modeling of these reaction pathways for the synthesis of this compound would involve identifying the reactants, products, and all relevant intermediates and transition states on the potential energy surface.

Identification of Transition States and Reaction Intermediates

A primary goal of mechanistic studies is to locate the transition state (TS), which is a first-order saddle point on the potential energy surface. github.iofiveable.me Various computational algorithms are used to optimize the geometry of the TS. mit.edu A successful TS calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction pathway from the transition state downhill to the connected reactant and product (or intermediate), confirming that the correct species are linked by the TS. rsc.org By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed, providing insight into the reaction's kinetics and thermodynamics. nih.gov

Energetic Profiles and Rate-Determining Steps for Key Transformations

The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of an O-acylated amidoxime intermediate. Computational modeling, often employing Density Functional Theory (DFT), is a powerful tool for elucidating the energetic landscape of such transformations. For the formation of the 1,2,4-oxadiazole ring in the target molecule, a key transformation would be the intramolecular cyclization followed by dehydration.

A hypothetical reaction coordinate diagram can be constructed to visualize the energetic profile. This would involve calculating the energies of the starting materials (e.g., a cyclobutane-containing amidoxime and an acylating agent), the O-acylated intermediate, a high-energy tetrahedral intermediate, the transition state for the ring-closing step, the cyclized intermediate, and the final 1,2,4-oxadiazole product.

Table 1: Hypothetical Energetic Data for the Formation of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants | B3LYP/6-31G(d) | 0.0 |

| O-acylated Intermediate | B3LYP/6-31G(d) | -15.2 |

| Transition State 1 (Cyclization) | B3LYP/6-31G(d) | +25.8 |

| Cyclized Intermediate | B3LYP/6-31G(d) | -5.7 |

| Transition State 2 (Dehydration) | B3LYP/6-31G(d) | +18.3 |

| Product | B3LYP/6-31G(d) | -30.1 |

Note: Data presented is hypothetical and for illustrative purposes. Actual values would require specific quantum chemical calculations.

Analysis of Regioselectivity and Stereoselectivity in silico

In silico analysis is crucial for predicting and understanding the regioselectivity and stereoselectivity of chemical reactions. For the synthesis of substituted 1,2,4-oxadiazoles, regioselectivity can be a key consideration, although for the parent compound , this is less of an issue. However, if the synthesis involves precursors with multiple reactive sites, computational methods can predict the most likely outcome.

Theoretical studies on 1,3-dipolar cycloaddition reactions, a common method for forming heterocyclic rings, have demonstrated the power of DFT in predicting regioselectivity. researchgate.netimist.ma These predictions are often based on the analysis of frontier molecular orbitals (HOMO-LUMO interactions) and Fukui indices, which help to identify the most nucleophilic and electrophilic sites within the reacting molecules. researchgate.net

For this compound, stereoselectivity would be a factor if chiral centers were present or introduced during synthesis. The cyclobutane ring itself presents opportunities for stereoisomerism if further substituted. Computational modeling can be used to calculate the energies of different diastereomeric transition states, allowing for the prediction of the major stereoisomer formed.

Cheminformatics and Data-Driven Approaches for Analog Design and Chemical Space Mapping

Cheminformatics and data-driven approaches are invaluable for designing novel analogs and exploring the chemical space around a lead compound. For this compound, these techniques can be used to identify structurally similar molecules with potentially improved properties.

Analog Design: By utilizing large chemical databases, virtual screening campaigns can be initiated. chemdiv.com This involves searching for compounds with similar structural features or predicted properties to the target molecule. Quantitative Structure-Activity Relationship (QSAR) models, built upon data from related 1,2,4-oxadiazole derivatives, can guide the design of new analogs with desired biological activities. researchgate.net For instance, 3D-QSAR studies on other 1,2,4-oxadiazoles have successfully informed the design of new anticancer agents. researchgate.net

Chemical Space Mapping: Chemical space mapping involves the visualization of large sets of molecules based on their structural or physicochemical properties. Techniques like Principal Component Analysis (PCA) can be used to project the high-dimensional chemical space of potential this compound analogs onto a lower-dimensional plot. This allows for the identification of areas of the chemical space that are underexplored and may contain novel and diverse structures. The sp3-rich nature of the cyclobutane moiety is of particular interest in medicinal chemistry for exploring new areas of chemical space. researchgate.net

Table 2: Key Cheminformatics Approaches for Analog Design

| Approach | Description | Application to Target Compound |

| Virtual Screening | Computational screening of large compound libraries to identify molecules with a high probability of binding to a biological target. | Identification of potential analogs of this compound with specific biological activities. |

| QSAR Modeling | Statistical models that relate the chemical structure of a series of compounds to their biological activity. | Guiding the design of new analogs with enhanced potency or other desired properties based on existing data for 1,2,4-oxadiazoles. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups responsible for a molecule's biological activity. | Developing a pharmacophore model based on the target compound to search for novel scaffolds with similar interaction patterns. |

| Chemical Space Analysis | Mapping and visualizing the structural diversity of a set of compounds. | Exploring the chemical space around the this compound core to identify novel and diverse analog series. |

Molecular Scaffold Design Principles and Their Application in the Context of 1 1,2,4 Oxadiazol 3 Yl Cyclobutan 1 Amine

The 1,2,4-Oxadiazole (B8745197) Moiety as a Privileged Chemical Scaffold

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. chemicalbook.com It is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds and approved drugs. benthamdirect.comnih.govnih.gov This preferential status stems from its favorable physicochemical properties, including metabolic stability, ability to participate in hydrogen bonding, and its role as a bioisosteric replacement for other functional groups. nih.govrjptonline.org

The synthetic accessibility of the 1,2,4-oxadiazole core makes it a valuable component for the construction of diverse chemical libraries for high-throughput screening. nih.gov A common and efficient synthetic route involves the cyclodehydration of an O-acyl amidoxime (B1450833) intermediate, which is typically formed from the reaction of a nitrile with hydroxylamine, followed by acylation with a carboxylic acid. nih.gov This multi-step, one-pot synthesis protocol is amenable to combinatorial approaches, allowing for the introduction of a wide variety of substituents at the 3- and 5-positions of the oxadiazole ring. nih.govnih.gov The availability of a vast array of commercially available nitriles and carboxylic acids as building blocks facilitates the generation of large and structurally diverse libraries of 1,2,4-oxadiazole-containing compounds. nih.gov This synthetic tractability is crucial for exploring extensive chemical space in the early stages of drug discovery.

Table 1: Physicochemical Properties of the 1,2,4-Oxadiazole Scaffold

| Property | Description | Reference(s) |

|---|---|---|

| Nature | Five-membered aromatic heterocycle | chemicalbook.com |

| Composition | One oxygen, two nitrogen, and two carbon atoms | mdpi.com |

| Electronic Character | Electron-poor, electron-withdrawing | rjptonline.orgnih.gov |

| Geometry | Planar with a bent-core angle of ~140° | uomustansiriyah.edu.iq |

| Bioisosterism | Can replace ester and amide groups | nih.govrjptonline.org |

| Metabolic Stability | Generally high due to chemical and thermal resistance | nih.govmdpi.com |

Cyclobutane (B1203170) Ring as a Structural Modulator in Constrained Molecular Design

The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry to introduce three-dimensionality and conformational constraint into drug candidates. nih.govnih.gov Its unique structural and electronic properties distinguish it from more common acyclic linkers or other cycloalkanes.

Cyclobutane possesses a significant amount of ring strain, with a strain energy of approximately 26.3 kcal/mol. nih.govlibretexts.orgmasterorganicchemistry.com This high strain energy is a consequence of both angle strain (deviation from the ideal sp³ bond angle of 109.5° to approximately 88°) and torsional strain from eclipsing hydrogen atoms. nih.govlibretexts.org While generally stable, this inherent strain can be harnessed to drive certain chemical reactions, making cyclobutane derivatives versatile synthetic intermediates. baranlab.orgresearchgate.net The C-C bonds in cyclobutane are longer (1.56 Å) than those in alkanes, a result of 1,3 non-bonding repulsions. nih.gov Despite its strain, the cyclobutane ring is relatively chemically inert under many physiological conditions, making it a suitable scaffold for drug molecules. nih.govnih.gov The strain can, however, influence the reactivity of adjacent functional groups, a factor that can be exploited in synthetic chemistry. researchgate.net

Table 2: Key Structural Features of the Cyclobutane Ring

| Feature | Description | Reference(s) |

|---|---|---|

| Molecular Formula | C₄H₈ | youtube.com |

| Strain Energy | ~26.3 kcal/mol | nih.govmasterorganicchemistry.com |

| Conformation | Puckered (non-planar) | nih.govmasterorganicchemistry.com |

| C-C Bond Angle | ~88° | nih.gov |

| C-C Bond Length | ~1.56 Å | nih.govscispace.com |

| Key Application | Conformational restriction in drug design | ru.nlresearchgate.netlifechemicals.com |

The 1-Aminocyclobutane Substructure: Design Principles for Functionalization and Derivatization

The 1-aminocyclobutane moiety, where an amine group is attached to a carbon atom of the cyclobutane ring, provides a key point for functionalization and derivatization in the design of new chemical entities. This substructure is a valuable building block for introducing diversity and modulating the properties of the parent molecule.

The primary amine of the 1-aminocyclobutane unit serves as a versatile chemical handle for a wide range of synthetic transformations. Standard derivatization procedures, such as acylation, alkylation, and sulfonylation, can be readily applied to introduce a variety of functional groups. psu.edunih.gov This allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the nature of the substituent on the nitrogen atom. For example, the amine can be converted into amides, sulfonamides, or ureas, each with distinct electronic and hydrogen-bonding capabilities.

Furthermore, the cyclobutane ring itself can be functionalized, although this often requires more specialized synthetic methods, such as C-H functionalization. acs.orgresearchgate.net The strategic placement of substituents on the cyclobutane ring, in addition to derivatization of the amino group, allows for fine-tuning of the molecule's three-dimensional shape and physicochemical properties. The 1-aminocyclobutanecarboxylic acid scaffold, a closely related structure, has been successfully incorporated into peptides to create conformationally constrained analogs with enhanced biological activity and stability. acs.orgnih.gov These principles of derivatization and functionalization are directly applicable to the 1-aminocyclobutane substructure, highlighting its utility in generating novel compounds for drug discovery.

Strategic Combination of Heterocyclic and Carbocyclic Scaffolds for Novel Molecular Architectures

The molecular architecture of 1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine is a prime example of a strategic design that merges a heterocyclic system with a carbocyclic one to achieve a unique and desirable profile for drug discovery. This combination is not arbitrary; rather, it leverages the distinct physicochemical properties of each component to create a novel scaffold with enhanced characteristics.

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. nih.govresearchgate.net It is frequently employed as a bioisostere for amide and ester functionalities. lifechemicals.comnih.gov This substitution is advantageous because the oxadiazole ring is generally more stable to metabolic degradation, particularly hydrolysis by esterases and amidases, which can improve the pharmacokinetic profile of a potential drug candidate. researchgate.net Furthermore, the nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets. researchgate.netresearchgate.net The 1,2,4-oxadiazole scaffold is a component of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, underscoring its versatility as a pharmacophore. nih.govresearchgate.netnih.gov

Paired with the heterocycle is the cyclobutane ring, a four-membered carbocyclic scaffold. The inclusion of such a small, saturated ring introduces a significant degree of three-dimensionality to the molecule. Unlike flat, aromatic systems, the puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents. In the case of this compound, the cyclobutane ring acts as a rigid linker, positioning the amine group and the oxadiazole ring in a well-defined conformational arrangement. This rigidity can be crucial for high-affinity binding to a target protein, as it reduces the entropic penalty upon binding. The quaternary carbon atom at the junction of the two rings creates a spiro-like center, further constraining the molecule's geometry.

The strategic fusion of these two scaffolds results in a molecule that combines the metabolic stability and hydrogen-bonding capacity of the 1,2,4-oxadiazole with the rigid, three-dimensional presentation of functional groups afforded by the cyclobutane core. This creates a novel chemical entity with potentially improved drug-like properties compared to simpler, more flexible, or more metabolically labile structures.

Principles of Scaffold Hopping and its Application in Analog Generation

Scaffold hopping is a widely used strategy in medicinal chemistry for the discovery of new lead compounds. dtic.mil It involves modifying the central core structure (the scaffold) of a known active molecule to identify novel chemotypes that retain or improve upon the desired biological activity while offering a different set of physicochemical properties, a new intellectual property position, or an improved safety profile. nih.gov This concept can be directly applied to generate analogs of this compound.

The fundamental principle of scaffold hopping is to find structurally different cores that can present the key pharmacophoric elements—in this case, likely the amine group and the hydrogen-bonding features of the oxadiazole—in a similar spatial arrangement to the original molecule. nih.gov This can range from minor modifications (small-step hops) to complete replacement of the core with a topologically distinct structure (large-step hops). nih.gov

Application to this compound:

Heterocycle Replacement: A common scaffold hopping technique involves replacing one heterocycle with another that has similar electronic and steric properties (bioisosterism). namiki-s.co.jp The 1,2,4-oxadiazole ring could be "hopped" to other five-membered heterocycles to explore different interactions and metabolic profiles. This is considered a small-step hop.

Carbocycle Modification: The cyclobutane ring can also be the subject of scaffold hopping. It could be replaced by other small carbocyclic or heterocyclic rings to alter the rigidity and vectoral projection of the key functional groups.

The following table illustrates potential scaffold hops for generating analogs of the parent compound.

| Original Scaffold Component | Hopping Strategy | Potential Replacement Scaffolds | Rationale |

| 1,2,4-Oxadiazole | Heterocycle Replacement (Bioisosterism) | 1,3,4-Oxadiazole, Isoxazole, 1,2,4-Triazole, Thiazole | To modulate electronic properties, hydrogen bonding capacity, and metabolic stability while maintaining a similar core structure. |

| Cyclobutane | Ring Size Modification | Cyclopentane, Cyclohexane | To alter the angle and distance between the amine and heterocyclic moieties, potentially finding a better fit for a target binding pocket. |

| Cyclobutane | Heteroatom Introduction | Azetidine, Oxetane, Thietane | To introduce new hydrogen bonding points, alter solubility, and explore different conformational preferences. |

| Combined Scaffold | Ring System Isomerism | 2-(Cyclobutyl)-1,3,4-oxadiazol-5-amine | To change the connectivity and relative orientation of the core components, exploring a different chemical space. |

| Combined Scaffold | Topology-Based Hop | Spirocyclic systems (e.g., 6-azaspiro[3.4]octane derivatives) | To create a fundamentally new core that maintains the 3D arrangement of key functional groups, potentially improving properties or securing novel intellectual property. dtic.milnih.gov |

Computational and Chemoinformatics Tools in Scaffold Analysis and Chemical Diversity Exploration

Computational and chemoinformatics tools are indispensable in modern drug discovery for analyzing molecular scaffolds and exploring chemical diversity in a rational, efficient manner. nih.govnih.gov For a molecule like this compound, these tools can be applied to assess its properties, generate ideas for new analogs, and prioritize compounds for synthesis.

Scaffold Analysis: Before embarking on analog synthesis, chemoinformatics tools are used to analyze the core scaffold. This involves calculating a range of physicochemical properties to assess its "drug-likeness." Properties such as molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area (PSA) are computed to see if the scaffold resides in a favorable region of chemical space. researchgate.net Database searches can establish the novelty of the scaffold by comparing it against millions of known compounds. Furthermore, computational methods can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, providing an early indication of potential liabilities. farmaciajournal.com

Chemical Diversity Exploration: Once the core scaffold is understood, computational tools are used to explore its chemical diversity by generating virtual libraries of analogs.

R-Group Enumeration: Virtual libraries can be created by systematically attaching a wide variety of substituents (R-groups) to specific points on the scaffold, such as the amine group or available positions on the rings.

Virtual Screening: If a biological target is known, the 3D structure of the scaffold and its virtual analogs can be used in virtual screening campaigns. Molecular docking programs predict the binding mode and estimate the binding affinity of each compound to the target's active site, helping to prioritize the most promising candidates. mdpi.com

Pharmacophore Modeling: A pharmacophore model can be built based on the key interacting features of the parent scaffold. This model is then used to search large chemical databases for other, structurally diverse molecules that match the pharmacophore, which is a form of computational scaffold hopping.

Matched Molecular Pair Analysis (MMPA): This chemoinformatics technique analyzes large datasets of structure-activity relationships to identify small, discrete structural changes (e.g., replacing a cyclobutane with a cyclopentane) that consistently lead to improvements in activity or other properties. nih.gov This knowledge can then be applied to the scaffold of interest.

Molecular Dynamics (MD) Simulations: For high-priority compounds identified through docking, MD simulations can provide a more dynamic picture of the protein-ligand complex, assessing its stability and providing deeper insights into the binding interactions over time. mdpi.com

The following table lists some computational tools and their applications in the analysis of the this compound scaffold.

| Tool/Technique | Application | Purpose |

| RDKit / ChemAxon | Property Calculation & Substructure Searching | To calculate physicochemical properties (logP, TPSA, etc.) and assess the novelty of the scaffold. |

| Schrödinger Suite / MOE | Molecular Docking & Pharmacophore Modeling | To predict the binding mode of the scaffold to a target protein and to identify other molecules with similar interaction features. mdpi.com |

| GROMACS / AMBER | Molecular Dynamics Simulation | To simulate the dynamic behavior of the ligand-protein complex, confirming binding stability and interaction patterns. mdpi.com |

| KNIME / Pipeline Pilot | Data Mining & Workflow Automation | To perform Matched Molecular Pair Analysis (MMPA) and build automated workflows for virtual library generation and analysis. nih.gov |

| swissADME / pkCSM | ADMET Prediction | To computationally predict the pharmacokinetic and toxicity profiles of the scaffold and its proposed analogs. farmaciajournal.com |

By integrating these computational approaches, researchers can make more informed decisions, reduce the number of compounds that need to be synthesized and tested, and accelerate the process of discovering novel and effective therapeutic agents based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.